molecular formula C19H14FN5O4 B2769325 9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-82-6

9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2769325
CAS RN: 869068-82-6
M. Wt: 395.35
InChI Key: XXVNWWOSCPFFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H14FN5O4 and its molecular weight is 395.35. The purity is usually 95%.
BenchChem offers high-quality 9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Characterization of Kinase Inhibitors

Compounds structurally related to purines have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery is significant in cancer research, where the inhibition of specific kinases can lead to the prevention of tumor growth and proliferation. For example, the compound BMS-777607 demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, highlighting the potential of purine derivatives in targeted cancer therapy (Schroeder et al., 2009).

Development of Antimicrobial Agents

Fluoroquinolone-based compounds, which share a common structural motif with purine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds are designed to combat various bacterial infections by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication. Studies on these compounds have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Patel & Patel, 2010).

Advances in Material Science

Purine derivatives have also found applications in material science, particularly in the development of polymers with unique properties. For instance, aromatic polyamides containing fluorene units, which are structurally related to purines, have been synthesized and characterized for their solubility, thermal stability, and film-forming abilities. These materials exhibit high glass transition temperatures and significant thermal stability, making them suitable for various high-performance applications (Hsiao, Yang, & Lin, 1999).

Exploration of Antifolate Properties

In the pursuit of new therapeutic agents, purine derivatives have been explored for their antifolate properties, which are crucial in the treatment of diseases such as cancer and rheumatoid arthritis. Antifolates work by inhibiting the enzyme dihydrofolate reductase (DHFR), essential for DNA synthesis in rapidly dividing cells. Research in this area has led to the synthesis of novel compounds with potent DHFR inhibition, providing a basis for the development of new drugs with improved efficacy and selectivity (Degraw et al., 1992).

properties

IUPAC Name

9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13(16(21)27)14-18(24-17)25(19(28)23-14)10-7-5-9(20)6-8-10/h2-8,26H,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVNWWOSCPFFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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